molecular formula C24H23FN4O2S B2483581 (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone CAS No. 852133-91-6

(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2483581
CAS No.: 852133-91-6
M. Wt: 450.53
InChI Key: MGTXBHJPZNEDOG-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group and a methyl group, linked via a methanone bridge to a piperazine ring bearing a 2-methoxyphenyl substituent. The imidazothiazole moiety is a privileged scaffold in medicinal chemistry, known for its bioisosteric resemblance to purines, enabling interactions with enzymes and receptors involved in signaling pathways . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the 2-methoxyphenylpiperazine fragment may modulate receptor binding, particularly in serotonin or dopamine receptor-targeting agents .

Properties

IUPAC Name

[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O2S/c1-16-22(32-24-26-19(15-29(16)24)17-7-9-18(25)10-8-17)23(30)28-13-11-27(12-14-28)20-5-3-4-6-21(20)31-2/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTXBHJPZNEDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. The structure of this compound includes a thiazole moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article reviews the biological activity of this compound based on available research findings.

PropertyValue
Molecular Weight420.51 g/mol
Molecular FormulaC23H21FN4OS
LogP4.4828
Polar Surface Area29.35 Ų
Hydrogen Bond Acceptors3

The biological activity of the compound is primarily attributed to its interaction with various biological targets. The thiazole ring is often implicated in the modulation of enzyme activities and receptor interactions. Specifically, compounds with similar structures have been shown to exhibit:

  • Antitumor Activity : Thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that modifications on the thiazole ring can enhance anti-Bcl-2 activity, which is crucial in cancer therapy .
  • Anticonvulsant Properties : Certain thiazole-based compounds have shown efficacy in seizure models, suggesting that this compound may also possess similar properties through modulation of neurotransmitter systems .

Research Findings

Recent studies have highlighted the potential of thiazole derivatives in drug discovery:

  • Antitumor Studies : A study evaluating various thiazole derivatives reported IC50 values indicating significant cytotoxicity against cancer cell lines such as Jurkat and HT-29. The presence of electron-donating groups was found to enhance activity .
  • Antimicrobial Activity : Another study focused on imidazo-thiazole derivatives demonstrated selective inhibition against Mycobacterium tuberculosis, with IC50 values as low as 2.32 µM for specific derivatives . This suggests a promising avenue for developing new antitubercular agents.
  • ADMET Properties : Computational studies on similar compounds suggest favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, which are critical for drug development .

Case Studies

Several case studies have explored the biological activity of compounds related to the target molecule:

  • Case Study 1 : A derivative with a similar thiazole structure was tested for its ability to inhibit tumor growth in vivo. Results indicated a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent.
  • Case Study 2 : In a model assessing anticonvulsant effects, another thiazole derivative showed a dose-dependent reduction in seizure frequency and severity, thus supporting further investigation into its mechanism and therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and piperazine modifications. Below is a detailed comparison:

Structural Analogues with Piperazine Modifications

Compound Name Core Structure Piperazine Substituent Key Differences Synthesis Method Noted Activity/Properties Reference
(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone Imidazo[2,1-b]thiazole 4-Phenyl Lacks the 2-methoxy group on the phenylpiperazine. Likely via amide coupling (similar to ). Increased lipophilicity; potential reduced solubility compared to methoxy-substituted analogs.
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37) Thiophene 4-(Trifluoromethyl)phenyl Trifluoromethyl enhances electron-withdrawing effects; thiophene replaces imidazothiazole. HOBt/TBTU-mediated coupling (DMF, Et₃N). Improved metabolic stability; potential CNS activity due to trifluoromethyl group.
1-{6-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpyridin-3-yl}ethanone Pyridine 4-Fluorophenyl Pyridine core instead of imidazothiazole; lacks sulfur atoms. Unspecified, but likely similar coupling methods. Altered electronic properties; potential for kinase inhibition.

Analogues with Varied Heterocyclic Cores

Compound Name Core Structure Key Substituents Key Differences Synthesis Method Noted Activity/Properties Reference
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one Thiadiazole-thiazolidinone 4-Fluorophenyl, 4-methoxyphenyl Thiadiazole-thiazolidinone core replaces imidazothiazole. Condensation of bromoacetyl derivatives with thiosemicarbazide. Antiproliferative activity (hypothesized due to thiadiazole’s DNA intercalation potential).
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Pyrazoline-benzothiazole 4-Methoxyphenyl Pyrazoline-benzothiazole hybrid; dihydropyrazoline adds conformational flexibility. Condensation with hydrazine derivatives. Antidepressant/antitumor activity (pyrazoline’s known pharmacological roles).

Functional Group Comparisons

  • Piperazine Substituents: 2-Methoxyphenyl (Target Compound): The methoxy group enhances solubility via hydrogen bonding and may improve serotonin receptor affinity compared to unsubstituted phenyl analogs . 4-Fluorophenyl (): Balances lipophilicity and metabolic resistance, similar to the target compound’s 4-fluorophenyl group .
  • Heterocyclic Cores: Imidazo[2,1-b]thiazole (Target Compound): Offers rigidity and planar geometry, favoring intercalation or enzyme inhibition. Thiadiazole (): Higher electronegativity may enhance DNA interaction but reduce blood-brain barrier penetration .

Hypothesized Pharmacological Profiles

While direct activity data are absent, structural parallels suggest:

  • Antiproliferative Effects : The imidazothiazole core may inhibit kinases or topoisomerases, as seen in related thiazole derivatives .

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